Introduction: Structural Elucidation of a Halogenated Cinnamate Ester
Introduction: Structural Elucidation of a Halogenated Cinnamate Ester
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Ethyl 3-Chloro-4-Fluorocinnamate
Ethyl 3-chloro-4-fluorocinnamate is a halogenated aromatic compound belonging to the cinnamate family of esters. Cinnamic acid and its derivatives are of significant interest in pharmaceutical and materials science research due to their diverse biological activities and potential as synthetic building blocks. The precise characterization of such molecules is paramount for understanding their structure-activity relationships and ensuring their purity and identity in drug development and chemical synthesis workflows.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and indispensable analytical technique for the unambiguous structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H (proton) and ¹³C (carbon-13)—NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of ethyl 3-chloro-4-fluorocinnamate, offering field-proven insights into spectral interpretation and data acquisition for researchers and scientists. While experimental data for this specific molecule is not widely published, this guide will present a detailed, predicted spectrum based on established principles of NMR spectroscopy and data from structurally analogous compounds.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectral analysis, the atoms of ethyl 3-chloro-4-fluorocinnamate are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide.
Diagram: Molecular Structure and Atom Numbering of Ethyl 3-Chloro-4-Fluorocinnamate
Caption: Numbering scheme for ethyl 3-chloro-4-fluorocinnamate.
¹H NMR Spectrum Analysis (Predicted)
The ¹H NMR spectrum of ethyl 3-chloro-4-fluorocinnamate is expected to show five distinct signals corresponding to the different proton environments in the molecule. The analysis of chemical shift (δ), multiplicity, and coupling constants (J) allows for the complete assignment of the spectrum.
Predicted ¹H NMR Data
| Signal | Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| 1 | H12 | ~1.35 | Triplet (t) | ~7.1 | 3H |
| 2 | H11 | ~4.28 | Quartet (q) | ~7.1 | 2H |
| 3 | H7 | ~6.40 | Doublet (d) | ~16.0 | 1H |
| 4 | H2, H5, H6 | ~7.20 - 7.60 | Multiplet (m) | - | 3H |
| 5 | H8 | ~7.65 | Doublet (d) | ~16.0 | 1H |
Detailed Interpretation
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Ethyl Group Protons (H11 and H12): The ethyl ester moiety gives rise to two characteristic signals. The methyl protons (H12) are expected to appear as a triplet around 1.35 ppm due to coupling with the two adjacent methylene protons (H11). The methylene protons (H11) will, in turn, appear as a quartet around 4.28 ppm , being split by the three methyl protons. The typical coupling constant for this ethyl group is approximately 7.1 Hz .[1]
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Vinylic Protons (H7 and H8): The two protons on the carbon-carbon double bond (H7 and H8) are in a trans configuration, which is characterized by a large coupling constant, typically around 16.0 Hz .[1]
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H7 (α-proton): This proton is adjacent to the carbonyl group and is expected to resonate upfield around 6.40 ppm as a doublet.
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H8 (β-proton): This proton is deshielded by the aromatic ring and will appear further downfield at approximately 7.65 ppm , also as a doublet.
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Aromatic Protons (H2, H5, and H6): The three protons on the aromatic ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.
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H6: This proton is ortho to the fluorine atom and will be split into a doublet of doublets by H5 and the fluorine atom.
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H5: This proton is coupled to H6 and will appear as a doublet of doublets.
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H2: This proton is meta to the fluorine and will likely appear as a doublet. The electron-withdrawing effects of the chlorine and fluorine atoms will shift these protons downfield into the 7.20 - 7.60 ppm region.[2][3] Due to the complex coupling patterns, this region may appear as a multiplet.
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¹³C NMR Spectrum Analysis (Predicted)
The proton-decoupled ¹³C NMR spectrum of ethyl 3-chloro-4-fluorocinnamate is predicted to show 11 distinct signals, as there are no elements of symmetry in the molecule that would make any carbon atoms chemically equivalent.
Predicted ¹³C NMR Data
| Signal | Atom | Predicted Chemical Shift (δ, ppm) |
| 1 | C12 | ~14.2 |
| 2 | C11 | ~60.8 |
| 3 | C7 | ~119.0 |
| 4 | C2, C5, C6 | ~115 - 130 |
| 5 | C1 | ~133.0 |
| 6 | C3 | ~125.0 (d, J ≈ 15-20 Hz) |
| 7 | C4 | ~158.0 (d, J ≈ 250 Hz) |
| 8 | C8 | ~142.0 |
| 9 | C9 | ~166.5 |
Detailed Interpretation
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Ethyl Group Carbons (C11 and C12): The aliphatic carbons of the ethyl group are the most shielded and thus appear furthest upfield. The methyl carbon (C12) is expected around 14.2 ppm , and the methylene carbon (C11) around 60.8 ppm .[4]
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Vinylic and Aromatic Carbons (C1, C2, C5, C6, C7, C8): This region of the spectrum, typically between 115-145 ppm , will contain the signals for the six aromatic carbons and the two vinylic carbons.[3]
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C7 and C8: The vinylic carbons will be in this region, with C8 (β-carbon) expected to be further downfield (
142.0 ppm ) than C7 (α-carbon) (119.0 ppm ). -
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon directly attached to the fluorine (C4) will show a large downfield shift to around 158.0 ppm and will appear as a doublet with a large one-bond C-F coupling constant (¹JCF) of approximately 250 Hz . The carbon bonded to the chlorine (C3) will also be influenced, appearing around 125.0 ppm and may show a smaller C-F coupling. The remaining aromatic carbons will resonate within the expected aromatic region.
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-
Carbonyl Carbon (C9): The ester carbonyl carbon (C9) is the most deshielded carbon in the molecule and is expected to appear significantly downfield, at approximately 166.5 ppm .[4][5]
Experimental Protocol: Acquisition of High-Quality NMR Spectra
The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of ethyl 3-chloro-4-fluorocinnamate.
Sample Preparation
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Analyte: Weigh approximately 5-10 mg of ethyl 3-chloro-4-fluorocinnamate for ¹H NMR and 20-30 mg for ¹³C NMR. The higher concentration for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope.[6]
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Solvent: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice as it dissolves a wide range of organic compounds and has a well-defined residual solvent peak for chemical shift referencing (δ ~7.26 ppm for ¹H and δ ~77.16 ppm for ¹³C).[1]
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Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm for both ¹H and ¹³C).
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
Spectrometer Setup and ¹H NMR Acquisition
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.
-
Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
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Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time (AQ): ~3-4 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): ~1-2 seconds.
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Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.
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¹³C NMR Acquisition
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Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to provide a spectrum with singlet peaks for each carbon.[6]
-
Acquisition Parameters:
-
Spectral Width: ~240 ppm to cover the full range of expected chemical shifts.
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): ~2 seconds.
-
Number of Scans (NS): A higher number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.
-
Conclusion
This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of ethyl 3-chloro-4-fluorocinnamate, grounded in the fundamental principles of NMR spectroscopy. The predicted chemical shifts, multiplicities, and coupling constants offer a robust framework for the structural verification of this compound. The provided experimental protocol serves as a reliable starting point for acquiring high-quality spectral data, which is essential for the rigorous characterization required in research and drug development.
References
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Royal Society of Chemistry. (2014). Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. Retrieved from [Link]
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Lima, D. P., de Oliveira, F. J. V., & de Morais, S. A. L. (2020). Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging. RSC Advances, 10(58), 35223–35231. [Link]
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Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]
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ResearchGate. (2020). ¹H and ¹³C NMR spectra of methyl cinnamate monomer and poly(methyl cinnamate). Retrieved from [Link]
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Restek. (n.d.). Ethyl cinnamate. Retrieved from [Link]
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ChemAxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]
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University of Wisconsin-Madison. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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Mestrelab Research. (n.d.). Download NMR Predict. Retrieved from [Link]
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DB Infotech. (2023, September 10). How to Predict NMR in ChemDraw [Video]. YouTube. [Link]
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Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]
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NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]
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Chegg. (2023, October 22). Solved Labeled Product?13C[1H] NMR of product from. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]
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NextSDS. (n.d.). ethyl 3-chloro-4-fluorobenzoate — Chemical Substance Information. Retrieved from [Link]
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PubChemLite. (n.d.). Ethyl 3-chloro-4-fluorobenzoylformate (C10H8ClFO3). Retrieved from [Link]
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Bartleby. (2024, February 12). 1H NMR signal assignment of ethyl 4-chlorocinnamate, label the proton environments according to the provided spectrum. Retrieved from [Link]
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Chemistry LibreTexts. (2022, July 20). 5.6: 13C-NMR Spectroscopy. Retrieved from [Link]
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Caption: Synthesis of ethyl (E)-3-chloro-4-fluorocinnamate from 3-chloro-4-fluorobenzaldehyde and ethyl (triphenylphosphoranylidene)acetate.